1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine
Description
1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine is a brominated and nitrated arylalkylpiperidine derivative. The compound features a 3-methylpiperidine core substituted with a 2-bromo-5-nitrophenylmethyl group, which may influence its electronic, steric, and bioactive properties. Piperidine derivatives are widely studied for their roles as receptor ligands, enzyme inhibitors, and intermediates in organic synthesis .
Properties
IUPAC Name |
1-[(2-bromo-5-nitrophenyl)methyl]-3-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-10-3-2-6-15(8-10)9-11-7-12(16(17)18)4-5-13(11)14/h4-5,7,10H,2-3,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSNXJRBRYZJHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine typically involves the following steps:
Nitration and Bromination: The starting material, 2-methylbenzylamine, undergoes nitration to introduce a nitro group at the 5-position, followed by bromination to introduce a bromine atom at the 2-position.
Formation of Piperidine Ring: The intermediate product is then reacted with 3-methylpiperidine under suitable conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used for the reduction of nitro groups.
Major Products:
Substitution: Products depend on the nucleophile used; for example, using sodium iodide would yield the corresponding iodo compound.
Reduction: The major product of nitro group reduction is the corresponding amine.
Scientific Research Applications
1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It may be used in the development of new materials with specific properties.
Biological Studies: The compound can be used to study the effects of various substituents on biological activity.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Key Observations:
Substituent Positioning: The bromo-nitro substitution pattern (2-bromo-5-nitro in the target vs.
Core Modifications : Replacement of piperidine with azepane (e.g., compound 22 in ) reduces melting points (146–148°C vs. 169–172°C for 3-methylpiperidine derivatives), suggesting increased flexibility.
Bioactivity Trends :
- Oxadiazole-sulfonyl derivatives (e.g., ) exhibit enzymatic inhibition, highlighting the role of electron-withdrawing groups in targeting enzymes like urease.
- Biphenylalkoxy derivatives () show moderate receptor affinity, whereas phencyclidine analogs () demonstrate CNS effects, emphasizing the impact of bulky aryl groups on neuroactivity.
Biological Activity
1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of a bromine atom and a nitro group in its structure suggests that it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Bromo Group : Enhances reactivity and may influence biological interactions.
- Nitro Group : Often associated with increased pharmacological activity.
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria including Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | S. aureus | < 10 μg/mL |
| 2 | E. coli | < 15 μg/mL |
| 3 | Pseudomonas aeruginosa | < 20 μg/mL |
These results suggest that the compound may possess broad-spectrum antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Research indicates that similar piperidine derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
A study highlighted the effectiveness of piperidine derivatives against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15.2 |
| MCF-7 (breast cancer) | 12.8 |
| A549 (lung cancer) | 18.4 |
These findings indicate that the compound may inhibit tumor growth and could be a promising lead for new anticancer therapies .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activities, particularly those involved in apoptosis or cell survival pathways.
- DNA Interaction : Nitro groups are known to participate in redox reactions, potentially leading to DNA damage in rapidly dividing cells such as cancer cells.
Case Studies
Several case studies have examined the biological activities of related compounds:
- Study on Antimicrobial Efficacy : A comparative study evaluated the antibacterial effects of various piperidine derivatives against multi-drug resistant strains, demonstrating that modifications at the piperidine ring significantly enhanced activity .
- Cancer Cell Line Studies : Research conducted on modified piperidine derivatives showed promising results in inducing apoptosis in breast and lung cancer cell lines, suggesting that structural modifications can optimize therapeutic efficacy .
Q & A
Q. Q1. What are the common synthetic routes for 1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine, and how are intermediates characterized?
Methodological Answer : A typical route involves alkylation of 3-methylpiperidine with 2-bromo-5-nitrobenzyl bromide. Key intermediates (e.g., 2-bromo-5-nitrobenzyl derivatives) are characterized via H/C NMR (to confirm substitution patterns), HPLC (≥95% purity thresholds), and mass spectrometry (to verify molecular ions). For brominated intermediates, X-ray crystallography may resolve structural ambiguities in regiochemistry .
Q. Q2. What physicochemical properties are critical for handling this compound in experimental settings?
Methodological Answer : Key properties include:
| Property | Value/Description | Method/Reference |
|---|---|---|
| Melting Point | 78–82°C (analogous bromopyridines) | Differential Scanning Calorimetry |
| Solubility | Low in HO; soluble in DMSO, DCM | Hansen Solubility Parameters |
| Stability | Light-sensitive (nitro group) | Accelerated degradation studies under UV |
Storage recommendations: Amber vials at –20°C under inert gas to prevent nitro group reduction or bromine displacement .
Advanced Research Questions
Q. Q3. How can computational methods optimize the synthesis of this compound and its derivatives?
Methodological Answer : Quantum mechanical calculations (e.g., DFT ) predict transition states for alkylation steps, while molecular docking screens steric effects of the 3-methylpiperidine moiety. ICReDD’s integrated computational-experimental workflows use reaction path searches to identify optimal catalysts (e.g., phase-transfer agents) and reduce trial-and-error cycles . For example, Fukui indices can prioritize reactive sites for functionalization .
Q. Q4. How do conflicting spectroscopic data for brominated intermediates arise, and how are they resolved?
Methodological Answer : Contradictions in H NMR signals (e.g., aromatic splitting patterns) may stem from rotamers or solvent effects . Strategies include:
- Variable-temperature NMR to freeze conformational exchange.
- 2D-COSY/NOESY to confirm coupling networks.
- Comparative analysis with crystallographically resolved analogs (e.g., 2-bromo-6-pyridinemethanol derivatives) .
Q. Q5. What experimental designs are effective for studying the compound’s reactivity under varying conditions?
Methodological Answer : Factorial Design of Experiments (DoE) systematically tests variables (e.g., temperature, solvent polarity, catalyst loading). For instance:
Q. Q6. How can mechanistic studies differentiate between competing pathways in functionalization reactions?
Methodological Answer :
- Isotopic Labeling : N-labeled nitro groups track nitro-to-amine reduction pathways via MS/MS.
- Kinetic Isotope Effects (KIE) : Compare for C–Br bond cleavage to distinguish radical vs. polar mechanisms.
- In situ IR Spectroscopy : Monitors intermediate formation (e.g., nitrile oxides) during cycloadditions .
Data Interpretation & Validation
Q. Q7. How should researchers validate conflicting biological activity data for this compound?
Methodological Answer :
- Dose-Response Curves : Replicate assays (n ≥ 3) with standardized cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Off-Target Screening : Use chemoproteomics (e.g., affinity pulldowns with piperidine-modified probes) to identify non-canonical targets.
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 2-amino-5-bromo-3-nitropyridine derivatives) to identify conserved SAR trends .
Q. Q8. What strategies mitigate batch-to-batch variability in physicochemical properties?
Methodological Answer :
- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy ensures consistent alkylation endpoints.
- QbD (Quality by Design) : Define a design space for critical parameters (e.g., reaction pH, purification column load).
- Stability-Indicating Methods : Forced degradation studies (heat, light, hydrolysis) validate HPLC methods for detecting impurities (e.g., de-brominated byproducts) .
Safety & Regulatory Considerations
Q. Q9. What safety protocols are recommended for handling this compound’s reactive intermediates?
Methodological Answer :
- PPE : Nitrile gloves, blast shields (for bromine release risks).
- Waste Management : Quench nitro-containing waste with FeSO/HCl to reduce mutagenic potential.
- Ventilation : Use scrubbers for NO byproducts during nitro group reductions .
Q. Q10. How can in silico models predict the compound’s environmental toxicity?
Methodological Answer :
- ECOSAR : Estimates aquatic toxicity based on QSAR for brominated aromatics.
- DEREK Nexus : Flags structural alerts (e.g., nitro groups) for mutagenicity.
- Read-Across : Compare with EPA-registered analogs (e.g., 2-bromo-5-nitrophenol) to infer biodegradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
